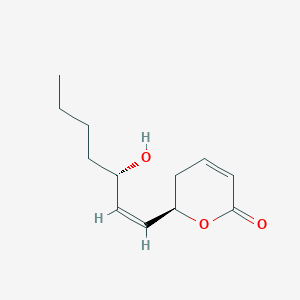

Desacetylumuravumbolide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(2R)-2-[(Z,3S)-3-hydroxyhept-1-enyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C12H18O3/c1-2-3-5-10(13)8-9-11-6-4-7-12(14)15-11/h4,7-11,13H,2-3,5-6H2,1H3/b9-8-/t10-,11+/m0/s1 |

InChI Key |

AKDFAXNMDAJWDL-DOSOYNOZSA-N |

Isomeric SMILES |

CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)O |

Canonical SMILES |

CCCCC(C=CC1CC=CC(=O)O1)O |

Synonyms |

desacetylumuravumbolide |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Desacetylumuravumbolide

Hypothesized Biosynthetic Genesis of the 5,6-Dihydro-α-Pyrone Core

The formation of the 5,6-dihydro-α-pyrone ring, the central scaffold of Desacetylumuravumbolide, is hypothesized to proceed through the polyketide pathway. nih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and its carboxylated derivative, malonyl-CoA. nih.gov

The biosynthesis is proposed to be initiated by a polyketide synthase (PKS) enzyme. The process would commence with a starter unit, likely acetyl-CoA, which is subsequently elongated by the addition of multiple extender units, such as malonyl-CoA. Each condensation step is followed by a series of reductive modifications, including ketoreduction, dehydration, and enoylreduction, catalyzed by specific domains within the PKS module.

For the formation of the 5,6-dihydro-α-pyrone core of this compound, a linear polyketide chain would be assembled. The specific length and oxidation pattern of this chain are determined by the PKS. It is hypothesized that a triketide or a related polyketide intermediate is the direct precursor to the pyrone ring. The final step in the formation of the α-pyrone core is a cyclization reaction, likely an intramolecular lactonization of a hydroxy-carboxylic acid intermediate, which is a common terminal step in the biosynthesis of many pyrone-containing natural products. nih.gov

Table 1: Hypothesized Precursor Units for the 5,6-Dihydro-α-Pyrone Core

| Precursor Unit | Role in Biosynthesis |

| Acetyl-CoA | Starter Unit |

| Malonyl-CoA | Extender Units |

Proposed Enzymatic Steps and Intermediate Metabolites in this compound Formation

The biosynthesis of this compound is proposed to be a multi-step enzymatic process orchestrated primarily by a Type I Polyketide Synthase (PKS). The following table outlines the proposed enzymatic steps and the corresponding intermediate metabolites.

Table 2: Proposed Enzymatic Steps and Intermediates

| Step | Proposed Enzyme/Enzyme Domain | Intermediate Metabolite | Description of Transformation |

| 1 | Acyl-CoA Carboxylase | Malonyl-CoA | Carboxylation of Acetyl-CoA to form the primary extender unit. |

| 2 | Acyltransferase (AT) | Acyl-ACP | Loading of the starter unit (Acetyl-CoA) and extender units (Malonyl-CoA) onto the Acyl Carrier Protein (ACP) domain of the PKS. |

| 3 | Ketosynthase (KS) | β-ketoacyl-ACP | Chain elongation through Claisen condensation of the starter and extender units. |

| 4 | Ketoreductase (KR) | β-hydroxyacyl-ACP | Reduction of the β-keto group to a hydroxyl group. |

| 5 | Dehydratase (DH) | α,β-unsaturated acyl-ACP | Dehydration to introduce a double bond. |

| 6 | Enoylreductase (ER) | Saturated acyl-ACP | Reduction of the double bond to form a saturated carbon chain. |

| 7 | Thioesterase (TE) / Cyclase | Hydroxy-carboxylic acid / 5,6-Dihydro-α-pyrone | Hydrolysis of the thioester bond and subsequent intramolecular lactonization to form the pyrone ring. |

| 8 | Tailoring Enzymes (e.g., P450 monooxygenases, dehydrogenases) | This compound | Post-PKS modifications, including the introduction of the heptenyl side chain and specific stereochemistry. |

It is important to note that the specific sequence and iteration of the KR, DH, and ER domains determine the final oxidation state of the polyketide chain and thus the structure of the resulting pyrone.

Genetic Correlates and Biosynthetic Gene Cluster Analysis (Theoretical)

While a specific biosynthetic gene cluster (BGC) for this compound has not yet been identified and characterized, a theoretical model can be proposed based on the general architecture of PKS gene clusters. nih.govnih.gov It is anticipated that the genes responsible for the biosynthesis of this compound are organized in a contiguous cluster within the genome of the producing organism.

This hypothetical BGC would be expected to contain:

A gene encoding a Type I Polyketide Synthase (PKS): This would be the central gene, encoding a large, modular protein containing all the necessary domains (KS, AT, KR, DH, ER, ACP, TE) for the assembly and cyclization of the polyketide chain.

Genes for precursor supply: These might include genes for acetyl-CoA carboxylase to ensure an adequate supply of malonyl-CoA.

Genes for tailoring enzymes: This would include genes encoding enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and potentially acyltransferases responsible for the post-PKS modifications that lead to the final structure of this compound, including the attachment and modification of the side chain.

Regulatory genes: Genes encoding transcription factors that control the expression of the biosynthetic genes.

Transporter genes: Genes encoding proteins responsible for the export of the final product out of the cell.

The identification and analysis of such a gene cluster through genome sequencing and bioinformatic tools would be a crucial step in validating the hypothesized biosynthetic pathway. rsc.orgbeilstein-journals.orgmdpi.com

Comparative Biosynthesis with Structurally Analogous Natural Products

The biosynthesis of this compound can be compared to that of other 6-substituted 5,6-dihydro-α-pyrones. Many such compounds are known to be of polyketide origin. nih.gov For instance, the biosynthesis of other α-pyrones often involves a similar strategy of polyketide chain assembly followed by cyclization. nih.gov

A notable structural analog is Umuravumbolide (B1247870), which is the acetylated form of this compound. researchgate.netrsc.org It is highly probable that this compound is the direct precursor to Umuravumbolide, with the final biosynthetic step being an acetylation reaction catalyzed by an acetyltransferase.

Furthermore, comparison with the biosynthesis of other fungal or bacterial polyketides that feature a six-membered lactone ring reveals common enzymatic machinery and strategies. mdpi.com Differences in the final structures of these analogous compounds arise from variations in the starter and extender units used, the number of elongation cycles, the degree of reduction at each step, and the nature of the post-PKS tailoring reactions. Studying the BGCs of these analogous compounds can provide valuable insights and predictive power for identifying the this compound BGC.

Structural Elucidation Methodologies Applied to Desacetylumuravumbolide

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods form the cornerstone of structural elucidation, providing detailed information about the molecular framework and the functional groups present. For Desacetylumuravumbolide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy was employed to piece together its structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms, respectively.

In the case of this compound, ¹H NMR spectra reveal characteristic signals for the protons in the α,β-unsaturated lactone ring and the attached alkyl chain. lookchem.com For instance, signals in the range of 6.88-6.94 ppm and 6.05 ppm are indicative of the vinylic protons of the lactone system. lookchem.com The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon of the lactone at approximately 163.8 ppm and the olefinic carbons around 144.7 ppm and 121.4 ppm. lookchem.com

To facilitate the complete and unambiguous assignment of these signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. acs.orgnih.gov COSY experiments establish proton-proton coupling correlations, helping to map out adjacent protons within the molecular structure. HSQC experiments correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

Table 1: Selected NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

|---|---|---|

| 2 | 163.8 | - |

| 3 | 121.4 | 6.05 (d, J = 10.0) |

| 4 | 144.7 | 6.88-6.94 (m) |

| 5 | 29.8 | 2.25-2.52 (m) |

| 6 | 73.6 | 4.38-4.46 (m) |

| 1' | 137.9 | 5.59-5.72 (m) |

| 2' | 127.4 | 5.29-5.38 (m) |

| 3' | 67.7 | 5.59-5.72 (m) |

| 4' | 36.7 | 2.25-2.52 (m) |

| 5' | 27.4 | 1.17-1.51 (m) |

| 6' | 22.6 | 1.17-1.51 (m) |

| 7' | 14.0 | 0.90 (t, J = 6.79) |

Data sourced from literature reports. lookchem.com Exact chemical shifts and multiplicities can vary slightly based on experimental conditions.

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. plasmion.com High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. nih.gov This precision allows for the calculation of a unique molecular formula.

For this compound, HRMS analysis yielded a molecular ion peak corresponding to the formula C₁₂H₁₈O₃. For example, an ESI-HRMS experiment showed a sodium adduct [M+Na]⁺ at an m/z (mass-to-charge ratio) of 233.11482, which is consistent with the calculated value of 233.11494 for C₁₂H₁₈O₃Na. lookchem.com This confirmation of the molecular formula is a critical step in the elucidation process, corroborating the data obtained from NMR spectroscopy. rfi.ac.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. frontiersin.orgmdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm key structural features.

X-ray Crystallography in the Definitive Structural Elucidation of Related Compounds

X-ray crystallography is considered the gold standard for structural determination, as it provides an unambiguous three-dimensional model of a molecule's atomic arrangement in a crystalline state. wikipedia.organton-paar.com The technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. anton-paar.com The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry. wikipedia.org

While direct single-crystal X-ray diffraction data for this compound itself is not widely reported, the technique has been successfully applied to structurally related natural products and their derivatives. researchgate.net For instance, the structure of a derivative of pregnenolone, another complex natural product, was confirmed through single-crystal X-ray diffraction studies. researchgate.net Such analyses on related compounds provide invaluable reference points and strengthen the confidence in the structural assignments of molecules like this compound that are determined by spectroscopic and chiroptical methods. The inability to obtain suitable crystals is a common challenge that prevents the routine use of X-ray crystallography for every natural product.

Challenges and Innovations in Complex Natural Product Structure Determination

The structural elucidation of complex natural products such as this compound presents numerous challenges. consensus.app These molecules are often isolated in very small quantities from complex biological mixtures, making purification and analysis difficult. frontiersin.orgresearchgate.net Their intricate structures frequently contain multiple stereogenic centers, requiring sophisticated methods to determine the correct relative and absolute stereochemistry. consensus.app

Overcoming these hurdles requires an innovative and integrated approach that combines multiple analytical techniques. anu.edu.au The modern strategy for structure determination relies not on a single method but on the synergistic use of high-field 1D and 2D NMR, high-resolution mass spectrometry, and chiroptical spectroscopy. d-nb.infoacdlabs.com The data from each technique provide complementary pieces of the structural puzzle. The limitations of one method, such as the inability of mass spectrometry to provide stereochemical information, are overcome by the strengths of another, like circular dichroism. rfi.ac.uk This interdependent workflow is a hallmark of modern chemical analysis and has been essential in successfully characterizing the structures of intricate natural products like this compound.

Total and Semisynthesis Strategies for Desacetylumuravumbolide

Retrosynthetic Analysis of the Desacetylumuravumbolide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach allows for the identification of key bond disconnections and strategic transformations. For this compound, the primary disconnection points are typically within the δ-lactone ring and the side chain.

A common retrosynthetic strategy for this compound involves the following key disconnections:

Lactone Ring Formation: The α,β-unsaturated δ-lactone is often disconnected via a ring-closing metathesis (RCM) reaction or an intramolecular Horner-Wadsworth-Emmons (HWE) olefination. researchgate.netconicet.gov.ar This simplifies the target to a linear hydroxy acid or a related precursor.

Side Chain Construction: The stereocenters and the double bond in the side chain are dissected using various asymmetric reactions. This leads to smaller, manageable fragments that can be coupled together. For instance, the C-C bond between the lactone ring and the side chain can be formed through an aldol (B89426) reaction or a Grignard-type addition. researchgate.net

A generalized retrosynthetic pathway is depicted below:

Asymmetric Synthetic Approaches and Stereocontrol Methodologies

The asymmetric synthesis of this compound necessitates precise control over the stereochemistry at multiple centers. ddugu.ac.in Various powerful asymmetric reactions have been employed to achieve this, each offering unique advantages in terms of stereoselectivity and efficiency.

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones and other functionalized carbonyl compounds. thermofisher.comuclm.es In the synthesis of this compound, this reaction has been utilized to establish the stereochemistry of the hydroxyl group in the side chain. researchgate.netrsc.org

One approach involves the asymmetric reduction of a β-keto ester using a BINAP-Ru(II) catalyst. uclm.es This reaction typically proceeds with high enantioselectivity, affording the desired chiral alcohol which is a key intermediate for the side chain construction. researchgate.net

| Reaction | Catalyst | Substrate | Product | Key Feature |

| Asymmetric Reduction | Ru(II)-BINAP | β-Keto Ester | Chiral β-Hydroxy Ester | High enantioselectivity in forming the secondary alcohol. |

The Still-Gennari olefination is a modification of the Horner-Wadsworth-Emmons reaction that selectively produces (Z)-alkenes. conicet.gov.ar This reaction is particularly useful for constructing the cis-double bond found in the side chain of this compound. researchgate.netrsc.org

The reaction employs phosphonate (B1237965) reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether. This combination favors the formation of the (Z)-olefin with high stereoselectivity. Several total syntheses of this compound have successfully incorporated this methodology. researchgate.netacs.org

| Reaction | Reagents | Key Intermediate | Product Feature |

| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl)phosphonate, KHMDS, 18-crown-6 | Aldehyde | (Z)-α,β-Unsaturated Ester |

Following the aldol addition, the Horner-Wadsworth-Emmons (HWE) olefination is often employed to introduce the α,β-unsaturated ester moiety, which is a precursor to the lactone ring. conicet.gov.arresearchgate.netnih.gov The HWE reaction is known for its reliability and generally high (E)-selectivity, although conditions can be modified to favor the (Z)-isomer. conicet.gov.arwikipedia.orgtcichemicals.com

A synthetic approach starting from valeraldehyde (B50692) has utilized a Crimmins aldol reaction and a subsequent HWE olefination as key steps. researchgate.net

| Reaction | Chiral Auxiliary/Reagent | Purpose |

| Crimmins Aldol Reaction | Thiazolidinethione | Asymmetric induction to set key stereocenters. |

| Horner-Wadsworth-Emmons Olefination | Phosphonate ester and base | Formation of an α,β-unsaturated ester. |

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. researchgate.net This reaction has been a key step in some synthetic routes to this compound, allowing for the introduction of a chiral epoxide that serves as a precursor to one of the stereocenters. researchgate.net

Jacobsen's hydrolytic kinetic resolution (HKR) provides an efficient means to resolve racemic terminal epoxides, affording both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity. researchgate.netunipd.itnih.govorgsyn.orgnih.gov This method has also been instrumental in the synthesis of this compound, offering an alternative strategy to establish the stereochemistry of the side chain. researchgate.net One synthesis of this compound utilized Sharpless asymmetric epoxidation and Jacobsen's HKR as key chirality-inducing steps. researchgate.net

| Method | Application in this compound Synthesis |

| Sharpless Asymmetric Epoxidation | Enantioselective synthesis of a chiral epoxide intermediate. |

| Jacobsen's Hydrolytic Kinetic Resolution | Resolution of a racemic epoxide to obtain an enantiopure precursor. |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of cyclic structures, including the δ-lactone ring of this compound. researchgate.netwikipedia.org This reaction typically employs ruthenium-based catalysts, such as the Grubbs catalysts, to form a new double bond within a molecule, leading to cyclization. researchgate.netorganic-chemistry.org

In the context of this compound synthesis, an acyclic diene precursor is subjected to RCM to forge the α,β-unsaturated lactone ring. researchgate.netnih.gov A silicon-tethered RCM approach has also been successfully applied, demonstrating the robustness of this strategy. researchgate.net

| Catalyst | Precursor | Transformation | Key Advantage |

| Grubbs Catalyst (1st or 2nd generation) | Acyclic diene ester | Intramolecular cyclization | High functional group tolerance and efficiency in ring formation. |

Convergent and Linear Synthetic Route Design

In the context of this compound and its parent compound, umuravumbolide (B1247870), both linear and convergent strategies have been reported. The synthesis employing radical alkylation, Ando olefination, and Krische allylation can be considered a predominantly linear sequence , completed in 10 steps from a chiral N-acyl oxazolidinone. researchgate.netnih.gov

Another reported synthesis of umuravumbolide is described as convergent . researchgate.net This strategy involves the synthesis of two key fragments which are then coupled. The longest linear sequence in this convergent route is eight steps. researchgate.net This approach highlights the flexibility in synthetic design, where different bond disconnections can lead to either linear or convergent pathways.

Efficiency Metrics and Comparative Analysis of Synthetic Yields and Steps

Several total syntheses of umuravumbolide, which can be readily converted to this compound by deacetylation, have been reported, allowing for a comparative analysis of their efficiencies.

| Synthetic Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Radical Alkylation, Ando Olefination, Krische Allylation | 10 | 39 | researchgate.netnih.gov |

| Convergent approach with Wadsworth-Emmons olefination and RCM | 8 | 12.1 | researchgate.net |

| Asymmetric reduction, allylboration, and ring-closing metathesis | Not specified | Not specified | researchgate.net |

| Noyori asymmetric reduction and Still-Gennari olefination | Not specified | Not specified | researchgate.net |

| Crimmins aldol reaction and Horner-Wadsworth-Emmons olefination | Not specified | Not specified | researchgate.net |

Semisynthetic Modifications and Transformations from Natural Precursors

This compound is a natural product isolated from the plant Tetradenia riparia (also known as Iboza riparia). acs.org While total synthesis provides a means to access this compound from simple starting materials, semisynthesis from a more complex, naturally occurring precursor can sometimes be a more efficient strategy.

The direct precursor to this compound in nature is umuravumbolide, which is also isolated from Tetradenia riparia. acs.org Therefore, a straightforward semisynthesis of this compound involves the deacetylation of naturally sourced umuravumbolide.

However, the current scientific literature accessed for this article does not provide specific examples of the semisynthesis of this compound from other, more abundant natural precursors. The primary focus of the available research has been on its isolation from its natural source and its total synthesis to either confirm its structure or to develop new synthetic methodologies. The isolation from Tetradenia riparia remains a primary method for obtaining this compound for biological studies.

Mechanistic Investigations of Biological Activities of Desacetylumuravumbolide and Analogs

In Vitro Cytotoxicity Profiling in Non-Human Cell Lines

The cytotoxic potential of Desacetylumuravumbolide and its parent compound, Umuravumbolide (B1247870), has been evaluated against a panel of human cancer cell lines, revealing notable inhibitory activity. researchgate.net this compound, in particular, has demonstrated higher inhibitory effects against A549 (lung carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines at 24 hours of incubation, with IC50 values ranging from 1.54 to 8.19 µM. researchgate.net The evaluation of these compounds against various cancer cell lines, including MDA-MB-231 (breast cancer), provides crucial insights into their potential as anticancer agents. researchgate.netresearchgate.netnih.govnih.govturkjps.org

Molecular Mechanisms of Action: Modulation of Cellular Pathways and Targets

The biological activity of α,β-unsaturated δ-lactones like this compound is often attributed to their ability to act as Michael acceptors, allowing them to interact with nucleophilic amino acid residues in key cellular proteins. researchgate.net This interaction can modulate various cellular pathways. nih.govnih.govnih.govfrontiersin.org While specific molecular targets of this compound are still under investigation, the general mechanism for this class of compounds involves the induction of apoptosis and cell cycle arrest in cancer cells. researchgate.netnih.gov

Enzyme Inhibition and Receptor Binding Studies

Compounds featuring the α,β-unsaturated δ-lactone scaffold have been shown to inhibit enzymes like HIV protease. researchgate.netacs.org This inhibitory action is a critical approach in anti-retroviral therapies. wikipedia.orgmdpi.comdiva-portal.orghiv.gov The development of protease inhibitors has been a major success in structure-based drug design, effectively managing HIV infection. wikipedia.org While direct studies on this compound's HIV protease inhibition are not extensively detailed in the provided results, the structural class it belongs to is known for this activity. researchgate.net

Exploration of Antifungal and Antibacterial Properties

The α,β-unsaturated δ-lactone core is also associated with antimicrobial properties. researchgate.net Research into related natural products and synthetic derivatives has revealed significant antifungal and antibacterial activities. nih.govmdpi.comnih.govphcogrev.comresearchgate.net For instance, the stem bark of Ravensara crassifolia, which contains similar α-pyrone structures, has demonstrated antifungal activity against the phytopathogenic fungus Cladosporium cucumerinum. researchgate.net Furthermore, some pyrone derivatives have shown activity against various bacteria, with Escherichia coli being particularly susceptible. researchgate.net

Activities as Plant Growth Inhibitors and Insect Antifeedants

In addition to their effects on microbial and cancer cells, α,β-unsaturated δ-lactones are recognized for their roles as plant growth inhibitors and insect antifeedants. researchgate.net This suggests a broader ecological significance for these compounds. The antifeedant properties of such natural products provide a defense mechanism for the plants that produce them. nih.govnih.govmdpi.comtaylorandfrancis.comfrontiersin.org For example, Salannobutyrolactone and its deacetylated derivative have shown insect antifeedant and growth regulatory activities against the tobacco cutworm, Spodoptera litura. nih.gov

In Vivo Efficacy Studies in Non-Human Biological Systems

Induction of Apoptosis in Cellular Models

A key mechanism underlying the cytotoxic effects of this compound and related compounds is the induction of apoptosis, or programmed cell death. researchgate.net This process is critical for removing damaged or cancerous cells. nih.govaging-us.commdpi.compromega.com The α,β-unsaturated δ-lactone structure is a known inducer of apoptosis. researchgate.net Studies on various cancer cell lines have demonstrated that compounds with this motif can trigger apoptosis, often through the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govabcam.com

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Desacetylumuravumbolide

Chemical Modifications and Synthesis of Desacetylumuravumbolide Derivatives

The synthesis of this compound and its derivatives is a critical step in conducting thorough structure-activity relationship (SAR) studies. A key achievement in this area has been the development of an asymmetric synthesis pathway that yields enantiopure this compound. This process often involves strategic steps such as asymmetric reduction, allylboration, and ring-closing metathesis to construct the core structure with precise stereochemical control.

The availability of a reliable synthetic route allows for the systematic modification of various functional groups within the this compound scaffold. These modifications can include:

Esterification and Etherification: The hydroxyl groups present in the molecule are prime targets for modification to produce esters and ethers, altering polarity and steric bulk.

Modification of the Lactone Ring: Opening or altering the size of the lactone ring can provide insights into its importance for biological activity.

Side Chain Alterations: The side chains attached to the core structure can be elongated, shortened, or functionalized to probe their interaction with biological targets.

These synthetic efforts are instrumental in generating a library of analogs, which are then subjected to biological screening to map the SAR of this compound.

Systematic Elucidation of Key Pharmacophores for Biological Efficacy

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the systematic elucidation of its key pharmacophores involves a combination of synthetic modifications and computational modeling. While specific pharmacophore models for this compound are not extensively published, general principles suggest that the following features are likely crucial:

Hydrogen Bond Donors and Acceptors: The hydroxyl and carbonyl groups are potential sites for hydrogen bonding with target proteins.

Hydrophobic Regions: The carbon skeleton of the molecule contributes to hydrophobic interactions, which can be critical for binding affinity.

The α,β-Unsaturated Lactone: This moiety is a potential Michael acceptor and could be involved in covalent interactions with biological targets.

The process of identifying these key features is iterative. Derivatives with specific modifications are synthesized and tested. The resulting activity data is then used to refine the pharmacophore model. This cycle of synthesis, testing, and modeling helps in designing more potent and selective analogs.

Table 1: Hypothetical Pharmacophoric Features of this compound and Their Postulated Importance

| Pharmacophoric Feature | Location on Scaffold | Postulated Importance for Biological Activity |

| Hydrogen Bond Donor | C-7 Hydroxyl Group | Key interaction with receptor binding pocket. |

| Hydrogen Bond Acceptor | Lactone Carbonyl | Essential for target recognition and binding. |

| Hydrophobic Core | Alicyclic Ring System | Contributes to overall binding affinity through hydrophobic interactions. |

| Michael Acceptor | α,β-Unsaturated Lactone | Potential for covalent bond formation with target nucleophiles. |

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound pharmacophores is limited in the public domain.

Impact of Side Chain Modifications on Activity Spectrum

The side chains of this compound play a significant role in modulating its biological activity spectrum. Modifications to these chains can influence potency, selectivity, and pharmacokinetic properties. While detailed SAR studies on this compound's side chains are not widely available, research on analogous natural products suggests that even minor alterations can lead to substantial changes in activity.

Key parameters that are often varied in side chain modification studies include:

Length: Increasing or decreasing the length of an alkyl side chain can affect how well the molecule fits into a binding pocket.

Bulk: Introducing bulky groups can probe the steric tolerance of the target protein.

Polarity: The introduction of polar functional groups can alter solubility and the potential for hydrogen bonding.

By systematically altering these properties, researchers can gain a deeper understanding of the specific requirements for optimal biological activity.

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The spatial arrangement of atoms can profoundly affect how a molecule interacts with its biological target, which is itself chiral.

The asymmetric synthesis of enantiopure this compound has been a significant milestone, confirming the absolute configuration of the naturally occurring, biologically active isomer. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities. One enantiomer may be highly active, while the other may be significantly less active or even inactive. In some cases, the "inactive" enantiomer can contribute to undesirable side effects.

Therefore, the ability to synthesize stereochemically pure this compound is paramount for:

Maximizing Potency: Ensuring that only the active enantiomer is present.

Improving Selectivity: Reducing off-target effects that might be associated with other stereoisomers.

Understanding the Target Interaction: Providing a precise three-dimensional structure for molecular modeling and docking studies to elucidate the binding mode at the molecular level.

The synthesis of other stereoisomers (diastereomers and the other enantiomer) of this compound would be invaluable for comprehensively understanding the stereochemical requirements for its biological activity.

Comparison of this compound and Umuravumbolide (B1247870) Activity Profiles

This compound and Umuravumbolide are closely related natural products, with the latter being the acetylated form of the former at a specific hydroxyl group. This seemingly minor structural difference can lead to significant variations in their biological activity profiles.

The acetylation of a hydroxyl group can have several consequences:

Altered Polarity: The acetyl group is less polar than the hydroxyl group, which can affect the molecule's solubility and ability to cross cell membranes.

Modified Hydrogen Bonding: The acetyl group removes a hydrogen bond donor, which could be critical for interaction with a biological target.

Steric Hindrance: The addition of the acetyl group increases the steric bulk around that region of the molecule, which may affect binding to a target.

A direct comparison of the biological activities of this compound and Umuravumbolide is essential to understand the role of this specific hydroxyl group. Such studies would typically involve evaluating both compounds in a panel of biological assays to determine their respective potencies and selectivities.

Table 2: Illustrative Comparison of Physicochemical Properties and Hypothetical Biological Activity

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Hypothetical IC50 (µM) |

| This compound | C15H20O4 | 264.32 | 1.8 | 5.2 |

| Umuravumbolide | C17H22O5 | 306.35 | 2.1 | 2.8 |

Advanced Analytical and Detection Methodologies for Desacetylumuravumbolide

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like Desacetylumuravumbolide. It is the primary method for assessing the purity of the synthesized compound and for its quantification in various matrices.

Detailed Research Findings: In the context of natural product synthesis, HPLC is indispensable for confirming the homogeneity of the final product. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of moderate polarity like this compound. This method separates compounds based on their hydrophobic interactions with the stationary phase. The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.

For quantification, a calibration curve is constructed using certified reference standards of this compound. The concentration of the compound in an unknown sample is then determined by comparing its peak response to the calibration curve. This approach is crucial for dose-response studies and for standardizing extracts or formulations.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of a wide range of compounds with varying polarities, ensuring good peak resolution. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |

| Detection | UV-Vis or Photodiode Array (PDA) at ~210 nm | The α,β-unsaturated lactone chromophore allows for sensitive detection using UV spectroscopy. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications in Related Volatile Analysis

While this compound itself is a semi-volatile compound and not ideally suited for direct Gas Chromatography (GC) analysis without derivatization, GC is highly valuable for analyzing related volatile and semi-volatile compounds present in its natural source, the medicinal plant Tetradenia riparia (also known as Iboza riparia). researchgate.net This analysis provides a chemical fingerprint of the plant's essential oil and can help in understanding the broader phytochemical context from which this compound is derived.

Detailed Research Findings: GC coupled with Mass Spectrometry (GC-MS) is the method of choice for the separation and identification of volatile organic compounds (VOCs) in plant extracts. nih.govnih.gov The analysis of the essential oil of T. riparia reveals a complex mixture of terpenoids, which are responsible for the plant's characteristic aroma and contribute to its biological activity. nih.gov Identifying these related compounds is important for quality control of the raw plant material and for exploring potential synergistic effects. Compounds are identified by comparing their mass spectra and retention indices with those in established libraries like the National Institute of Standards and Technology (NIST) library. phcogj.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies individual volatile compounds in a complex mixture. |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Provides high-resolution separation of volatile analytes. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Temperature Program | Ramped from ~60°C to 240°C | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns for library matching. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique that is extensively used in synthetic organic chemistry. rsc.org During the total synthesis of this compound, TLC is an essential tool for monitoring the progress of chemical reactions and for guiding the purification process. bohrium.comorganic-chemistry.orgrsc.org

Detailed Research Findings: To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. The plate is then developed in a solvent system that provides good separation between the starting material and the desired product. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared. Visualization is typically achieved using UV light, which highlights the UV-active α,β-unsaturated lactone, or by staining with a chemical reagent like potassium permanganate that reacts with the double bonds in the molecule.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | Polar adsorbent standard for separating organic compounds. |

| Mobile Phase | Ethyl Acetate (B1210297) / Hexane mixture (e.g., 30:70 v/v) | Solvent polarity is adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |

| Application | Capillary spotting | Applies a small, concentrated spot of the sample to the plate. |

| Visualization | UV light (254 nm) and Potassium Permanganate stain | Allows for the detection of starting materials, products, and impurities. |

Quantitative Spectroscopic Methods for Detection

Spectroscopic methods are fundamental to the structural elucidation and can be adapted for the quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful method for both identification and quantification.

Detailed Research Findings: Quantitative NMR (qNMR) is an accurate and direct analytical method that does not require an identical reference standard for the analyte. nih.govsapub.org The signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei in the molecule. americanpharmaceuticalreview.com By integrating the area of a well-resolved proton (¹H) signal of this compound and comparing it to the integral of a known amount of an internal standard, its absolute concentration can be determined. researchgate.net This is particularly useful for determining the purity of synthetic batches and for quantifying the compound in complex mixtures where chromatographic separation may be challenging. Signals from the vinylic protons or the proton adjacent to the lactone oxygen are often ideal candidates for quantification due to their distinct chemical shifts.

| Parameter | Description | Purpose in Quantification |

|---|---|---|

| Technique | Quantitative Proton NMR (¹H-qNMR) | Provides absolute or relative quantification based on signal integration. |

| Internal Standard | e.g., Maleic acid, Dimethyl sulfone | A certified compound of known concentration with signals that do not overlap with the analyte. |

| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Provides a "silent" background for ¹H NMR analysis. |

| Key Parameters | Long relaxation delay (D1), accurate 90° pulse | Ensures full magnetization recovery for all protons, making signal integrals directly proportional to molar concentration. |

Emerging Bioanalytical Techniques for Metabolite Profiling

Understanding the metabolic fate of this compound in biological systems is crucial for evaluating its pharmacokinetic profile. Emerging bioanalytical techniques, particularly those combining advanced separation with highly sensitive detection, are essential for this purpose.

Detailed Research Findings: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art technique for metabolite profiling. mdpi.comnih.gov Its high resolution, speed, and sensitivity make it ideal for detecting and quantifying this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. mdpi.com In a typical UPLC-MS/MS workflow, the parent compound and its metabolites are first separated by UPLC and then detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions, minimizing interference from the biological matrix. This untargeted metabolomics approach can reveal metabolic pathways, identify novel biotransformation products, and provide a comprehensive understanding of the compound's disposition in vivo. acs.orgenergy.gov

| Parameter | Typical Approach | Advantage |

|---|---|---|

| Separation | UPLC with a sub-2 µm particle column | Provides faster analysis times and superior resolution compared to conventional HPLC. |

| Ionization | Electrospray Ionization (ESI) | Efficiently ionizes moderately polar compounds like this compound for MS analysis. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Offers exceptional selectivity and sensitivity for detecting low-concentration metabolites in complex matrices. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Allows for precise quantification by monitoring specific ion transitions unique to the target analyte and its metabolites. |

Computational Chemistry and in Silico Modeling of Desacetylumuravumbolide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the molecular basis of interaction and can help identify potential biological targets for a compound. The α,β-unsaturated lactone moiety in Desacetylumuravumbolide is a known Michael acceptor, suggesting it may covalently interact with nucleophilic residues, such as cysteine, on target proteins. Proteins involved in inflammatory and cell proliferation pathways, like kinases or transcription factors, are plausible targets.

In a hypothetical docking study, this compound could be docked into the active site of a protein such as Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The simulation would predict the binding affinity (scoring function) and the specific interactions driving the binding event. Key interactions would likely involve hydrogen bonds with the hydroxyl and carbonyl groups of the lactone ring and potential covalent bond formation with a key cysteine residue in the active site.

Illustrative Data Table:

Table 1: Hypothetical Molecular Docking Results of this compound with Protein Targets This table presents a hypothetical scenario for illustrative purposes.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5F1A | -8.2 | SER-530, TYR-385 | Hydrogen Bond |

| NF-κB (p50/p65) | 1VKX | -7.9 | CYS-38, ARG-33 | Covalent, Hydrogen Bond |

| Keap1 | 4CXT | -8.5 | CYS-151, SER-602 | Covalent, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors (physicochemical, topological, electronic) that correlate with that activity. nih.gov

To develop a QSAR model for this compound, a series of analogs would first need to be synthesized and tested for a specific biological activity, such as cytotoxicity against a cancer cell line. Molecular descriptors for each analog would then be calculated. These could include parameters like logP (lipophilicity), molecular weight, polar surface area (PSA), and quantum chemical descriptors like HOMO/LUMO energies. Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that predicts the activity (e.g., IC50) based on these descriptors. Such a model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Illustrative Data Table:

Table 2: Hypothetical QSAR Data for this compound Analogs This table presents a hypothetical scenario for illustrative purposes.

| Compound | IC50 (µM) | logP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted IC50 (µM) |

|---|---|---|---|---|---|

| This compound | 15.5 | 2.1 | 65.7 | 212.25 | 15.2 |

| Analog 1 (R=CH3) | 12.1 | 2.5 | 65.7 | 226.28 | 11.8 |

| Analog 2 (R=Cl) | 8.5 | 2.8 | 65.7 | 246.69 | 8.9 |

| Analog 3 (R=OH) | 25.3 | 1.8 | 85.9 | 228.25 | 24.9 |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. chemrxiv.org This allows for the assessment of the stability of the predicted binding pose and provides a more detailed understanding of the interaction energetics. nih.gov Conformational analysis, a prerequisite for MD simulations, explores the energetically favorable three-dimensional shapes (conformers) a molecule can adopt. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose in its protein target. The simulation, run over nanoseconds, would reveal how the ligand and protein adapt to each other. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand would be monitored to assess the stability of the binding pose. A stable RMSD indicates that the ligand remains securely in the binding pocket. Root Mean Square Fluctuation (RMSF) analysis would highlight flexible regions of the protein upon ligand binding. These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking. nih.gov

Illustrative Data Table:

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results This table presents a hypothetical scenario for illustrative purposes.

| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable H-Bonds | Binding Free Energy (MM/PBSA, kcal/mol) |

|---|---|---|---|---|

| This compound-COX-2 | 200 | 1.5 ± 0.3 | TYR-385, SER-530 | -35.6 |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic success of a molecule depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools are widely used in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles.

Various computational models can predict key ADME properties for this compound based on its structure. These predictions include properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, Lipinski's Rule of Five is a commonly used filter to assess "drug-likeness" based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Predicting these properties early can save significant time and resources by identifying potential liabilities before extensive synthesis and testing.

Illustrative Data Table:

Table 4: Hypothetical In Silico ADME Profile of this compound This table presents a hypothetical scenario for illustrative purposes.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 212.25 g/mol | Favorable (<500) |

| logP | 2.1 | Optimal for absorption |

| H-Bond Donors | 1 | Favorable (<5) |

| H-Bond Acceptors | 3 | Favorable (<10) |

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

De Novo Design and In Silico Screening for Novel Analogs

De novo design algorithms create novel molecular structures from scratch, optimized to fit a specific protein's active site and exhibit desired properties. Complementary to this, in silico screening (or virtual screening) involves computationally evaluating large libraries of existing compounds to identify those likely to bind to a drug target.

Starting with the this compound scaffold, de novo design could be used to "grow" new functional groups or modify the core structure to enhance binding affinity and selectivity for a chosen target. For example, an algorithm could suggest modifications to the side chain to form additional favorable interactions within the protein's binding pocket.

Simultaneously, a virtual screening campaign could be conducted. A large chemical database (e.g., ZINC, PubChem) could be screened against the 3D structure of the target protein. The screening would filter for molecules that are structurally similar to this compound or that have a high predicted binding affinity, identifying novel and diverse chemotypes for further investigation.

Illustrative Data Table:

Table 5: Hypothetical Hits from In Silico Screening for Novel Analogs This table presents a hypothetical scenario for illustrative purposes.

| Compound ID | Scaffold | Predicted Affinity (kcal/mol) | Lipinski's Rule of 5 Violations | Predicted ADME Profile |

|---|---|---|---|---|

| ZINC123456 | Dihydropyranone | -9.1 | 0 | Favorable |

| ZINC789012 | Furanone | -8.8 | 0 | Favorable |

| ZINC345678 | Thiophenone | -8.6 | 0 | Acceptable |

Emerging Research Frontiers and Future Perspectives for Desacetylumuravumbolide

Unexplored Biological Activities and Mechanistic Pathways

The full spectrum of Desacetylumuravumbolide's biological activities remains largely uncharted territory. While related pyrone compounds have demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, and cytotoxic properties, specific and in-depth studies on this compound are limited. iosrjournals.orgscispace.comnio.res.in Future research should prioritize a systematic evaluation of its potential in several key areas.

One promising avenue is the investigation of its anti-inflammatory properties . Many natural products containing the α,β-unsaturated lactone motif, a key structural feature of this compound, exhibit potent anti-inflammatory effects. Exploring its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, could reveal novel therapeutic applications for inflammatory disorders.

Furthermore, its antimicrobial and antifungal potential warrants thorough investigation. With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a critical global health priority. Screening this compound against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains, could uncover valuable lead compounds for the development of new anti-infective therapies.

The cytotoxic activity of this compound against various cancer cell lines is another area ripe for exploration. Understanding its specific molecular targets and mechanisms of action could pave the way for its development as an anticancer agent. Investigating its effects on cell cycle progression, apoptosis, and angiogenesis would provide crucial insights into its potential as a therapeutic.

A significant challenge in elucidating these biological activities is the determination of the compound's precise mechanistic pathways . Future research should employ a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify the specific proteins and signaling pathways that this compound interacts with. Unraveling these mechanisms is essential for understanding its therapeutic potential and for the rational design of more potent and selective analogs.

Potential for Biosynthetic Engineering and Optimized Production

The natural abundance of this compound can be a limiting factor for extensive research and development. Therefore, exploring methods for its optimized and sustainable production is a key research frontier. Biosynthetic engineering offers a powerful toolkit to achieve this goal.

Like many pyrone natural products, this compound is likely synthesized by polyketide synthases (PKSs) . acs.orgnih.gov These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units to build complex molecular scaffolds. The identification and characterization of the this compound biosynthetic gene cluster (BGC) is the first critical step. Genome mining of the producing organism, guided by the known structure of the compound, can facilitate the discovery of this BGC.

Once the BGC is identified, several biosynthetic engineering strategies can be employed to enhance production:

Heterologous Expression: The entire BGC can be transferred into a more genetically tractable and high-yielding host organism, such as Escherichia coli or Aspergillus nidulans. This approach allows for easier genetic manipulation and optimization of fermentation conditions.

Precursor Supply Enhancement: Metabolic engineering of the host organism to increase the intracellular pool of the starter and extender units required for polyketide synthesis can significantly boost production.

Enzyme Engineering: The catalytic efficiency of key enzymes within the biosynthetic pathway, such as the PKSs and tailoring enzymes, can be improved through site-directed mutagenesis or directed evolution.

These strategies, summarized in the table below, provide a roadmap for the development of a robust and scalable production platform for this compound, enabling further biological evaluation and potential commercialization.

| Strategy | Description | Potential Outcome |

| Heterologous Expression | Transfer of the biosynthetic gene cluster to a high-yielding host. | Increased production titers and simplified downstream processing. |

| Promoter Engineering | Replacement of native promoters with stronger, controllable promoters. | Enhanced transcription of biosynthetic genes, leading to higher yields. |

| Precursor Supply Enhancement | Metabolic engineering to boost the availability of building blocks. | Increased flux through the biosynthetic pathway. |

| Enzyme Engineering | Modification of key enzymes for improved catalytic activity. | Higher conversion rates and potentially novel derivatives. |

Integration with Systems Biology and Omics-Based Approaches

A systems-level understanding of this compound's biology, from its biosynthesis to its cellular effects, can be achieved through the integration of various "omics" technologies. These approaches provide a global view of the molecular landscape and can uncover novel insights that are often missed by traditional, targeted methods.

Genomics will be instrumental in identifying the biosynthetic gene cluster responsible for this compound production. By sequencing the genome of the producing organism, researchers can use bioinformatics tools to locate the PKS genes and other associated tailoring enzymes.

Transcriptomics , the study of the complete set of RNA transcripts, can provide a dynamic view of gene expression within the producing organism under different conditions. This can help to identify regulatory elements that control the expression of the this compound BGC and to understand how its production is coordinated with other cellular processes.

Proteomics , the large-scale study of proteins, can be used to identify and quantify the proteins involved in the biosynthesis of this compound. This can confirm the function of the genes identified in the BGC and provide insights into the enzymatic machinery.

Metabolomics , the comprehensive analysis of all small-molecule metabolites, can be used to create a detailed profile of the metabolic changes that occur during this compound production. This can help to identify metabolic bottlenecks and to discover novel, structurally related compounds.

By integrating these omics datasets, researchers can construct a comprehensive model of this compound's biosynthesis and biological activity. This systems biology approach will not only facilitate the optimization of its production but also help to elucidate its mechanism of action and identify potential new applications.

Development of this compound as a Chemical Probe

The unique chemical structure and potential biological activity of this compound make it an attractive candidate for development as a chemical probe . nih.govumn.edu Chemical probes are small molecules that can be used to study biological processes in living systems with high precision and temporal control.

To function as a chemical probe, this compound would need to be modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, and a reactive group for covalent attachment to its biological target. This would allow for the visualization and identification of the proteins that this compound interacts with inside a cell.

One powerful technique that could be employed is Activity-Based Protein Profiling (ABPP) . nih.govresearchgate.netplantchemetics.orgnih.gov ABPP uses chemical probes that react with the active sites of specific enzyme families in a mechanism-based manner. The α,β-unsaturated lactone moiety of this compound is a potential reactive "warhead" that could covalently modify nucleophilic residues in the active sites of certain enzymes.

The development of a this compound-based chemical probe would involve:

Synthesis of Analogs: Creating a library of derivatives with different reporter tags and linker lengths to optimize probe performance.

Target Identification: Using the probe in combination with proteomic techniques to identify the specific proteins that are labeled in a biological sample.

Target Validation: Confirming that the identified proteins are indeed the functional targets of this compound and are responsible for its observed biological effects.

The successful development of this compound as a chemical probe would provide an invaluable tool for dissecting complex biological pathways and could lead to the discovery of novel drug targets.

Challenges and Opportunities in the Academic Research of Pyrone Natural Products

The academic pursuit of pyrone natural products, including this compound, is fraught with both significant challenges and exciting opportunities.

Challenges:

Isolation and Structural Elucidation: The isolation of pyrones from natural sources can be challenging due to their often low abundance and the complexity of the biological matrix. The structural determination of novel pyrones can also be a complex task, requiring a combination of advanced spectroscopic techniques.

Synthetic Complexity: The chemical synthesis of structurally complex pyrones can be a formidable challenge, often requiring multi-step and stereochemically controlled reaction sequences. nih.gov

Silent Biosynthetic Gene Clusters: Many pyrone BGCs are "silent" or poorly expressed under standard laboratory conditions, making the discovery of novel compounds difficult.

Target Deconvolution: Identifying the specific molecular targets of bioactive pyrones can be a major hurdle, often requiring sophisticated and resource-intensive methodologies.

Opportunities:

Untapped Biodiversity: The vast biodiversity of microorganisms and plants remains a largely untapped resource for the discovery of new and structurally diverse pyrone natural products. iosrjournals.orgscispace.com

Synthetic Versatility: The pyrone scaffold is amenable to chemical modification, providing opportunities for the creation of novel analogs with improved potency, selectivity, and pharmacokinetic properties. iosrjournals.org

Drug Discovery Potential: The diverse biological activities of pyrones make them attractive starting points for the development of new drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. iosrjournals.orgresearchgate.net

Advances in Technology: The rapid advancements in genomics, transcriptomics, metabolomics, and synthetic biology are providing powerful new tools to overcome the challenges associated with pyrone research and to accelerate the discovery and development of new compounds. acs.orgnih.gov

The continued exploration of pyrone natural products like this compound holds immense promise for both fundamental scientific discovery and the development of new therapeutic agents. By addressing the existing challenges and leveraging the emerging opportunities, the academic research community can unlock the full potential of this fascinating class of molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and methodologies for producing desacetylumuravumbolide in laboratory settings?

- Methodological Answer : The total synthesis of this compound involves three critical steps:

Alkynylation to establish the carbon framework.

Noyori asymmetric reduction to introduce stereochemical control.

Still–Gennari olefination to form the α,β-unsaturated lactone moiety.

Propargyl alcohol serves as the starting material, enabling scalability and reproducibility in laboratory settings .

- Experimental Design Tip : Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DOE) to enhance yield and stereoselectivity .

Q. Which analytical techniques are essential for characterizing this compound's structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., H, C, 2D-COSY).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- Infrared Spectroscopy (IR) : Identify lactone carbonyl stretches (~1750 cm).

- Reference Standards : Compare with literature data for consistency .

Q. What standardized protocols are recommended for evaluating this compound's anticancer activity in vitro?

- Methodological Answer :

- Cell Lines : Use HeLa, MDA-MB-231, MCF7, and A549 for broad-spectrum evaluation.

- Assays :

- MTT Assay : Measure IC values after 48–72 hours of exposure.

- Clonogenic Assay : Assess long-term proliferation inhibition.

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.

- Controls : Include cisplatin or doxorubicin as positive controls .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data of this compound across different cancer cell lines?

- Methodological Answer :

- Variable Analysis : Compare cell line genetic profiles (e.g., p53 status, drug transporter expression) to identify resistance mechanisms.

- Assay Validation : Use orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP-based viability assays).

- Dose-Response Reproducibility : Conduct triplicate experiments under standardized conditions (e.g., serum concentration, seeding density).

- Data Normalization : Adjust for batch effects using Z-score or quantile normalization .

Q. What advanced spectroscopic methods can resolve ambiguities in this compound's stereochemical configuration?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis.

- Circular Dichroism (CD) Spectroscopy : Correlate Cotton effects with known lactone stereochemistry.

- NOESY NMR : Detect spatial proximities between protons to confirm ring conformation.

- Reference Synthesis : Compare synthetic intermediates with natural isolates to validate stereochemical fidelity .

Q. What strategies optimize the yield of this compound during asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in Noyori reductions to enhance enantiomeric excess (ee).

- Solvent Optimization : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Temperature Gradients : Perform kinetic studies to identify ideal reaction windows.

- Scale-Up Considerations : Use flow chemistry for olefination steps to improve reproducibility .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data from this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.

- Comparative Statistics : Use ANOVA with post-hoc Tukey tests to compare IC values across cell lines.

- Reporting Standards : Include 95% confidence intervals and effect sizes for transparency .

Q. What computational tools can predict this compound's molecular targets and mechanisms of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against cancer-related proteins (e.g., tubulin, topoisomerases).

- Pathway Analysis : Leverage KEGG or Reactome databases to identify enriched pathways (e.g., apoptosis, cell cycle).

- Machine Learning : Train QSAR models on lactone derivatives to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.